molecular formula C10H17N3O B2622031 N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide CAS No. 1375230-57-1

N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide

Cat. No.: B2622031
CAS No.: 1375230-57-1
M. Wt: 195.266
InChI Key: MUESBEAQVPLNBK-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide is a synthetic organic compound with a unique structure that includes a cyanomethyl group and a dimethylpyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide typically involves the reaction of 2,2-dimethylpyrrolidine with a cyanomethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like sodium hydride or potassium carbonate to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of flow microreactors has been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyanomethyl and dimethylpyrrolidinyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide: shares structural similarities with other cyanomethylated compounds and pyrrolidine derivatives.

    This compound: can be compared to compounds like N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)ethanamide and N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)propanamide.

Uniqueness

The unique combination of the cyanomethyl group and the dimethylpyrrolidinyl moiety in this compound provides distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2,2-dimethylpyrrolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-10(2)4-3-7-13(10)8-9(14)12-6-5-11/h3-4,6-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUESBEAQVPLNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC(=O)NCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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